molecular formula C22H26N2O5 B2497568 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate CAS No. 1002925-08-7

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate

Cat. No.: B2497568
CAS No.: 1002925-08-7
M. Wt: 398.459
InChI Key: LDGQEDYWJRHETE-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate (CAS 1002925-08-7) is a synthetic piperazine derivative of high interest in medicinal chemistry and neuroscience research. With a molecular formula of C22H26N2O5 and a molecular weight of 398.45 g/mol, this compound is characterized by a piperazine core substituted with 4-methoxyphenyl and 2-oxoethyl groups, which is ester-linked to a 2-(3-methoxyphenyl)acetate moiety . Compounds within the 4-phenylpiperazine class are extensively investigated for their high affinity and selectivity for dopamine receptor subtypes, particularly the D3 receptor . The structural motifs present in this molecule align with established pharmacophores used in the development of research tools for studying neuropsychiatric disorders, addiction, and Parkinson's disease . Its mechanism of action is anticipated to involve interaction with G-protein coupled receptors (GPCRs) in the dopamine D2-like family, potentially functioning as an antagonist or partial agonist to modulate downstream signaling pathways . This compound is provided exclusively for research applications, including in vitro binding assays, functional activity studies, and as a synthetic intermediate for further chemical exploration. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-19-8-6-18(7-9-19)23-10-12-24(13-11-23)21(25)16-29-22(26)15-17-4-3-5-20(14-17)28-2/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGQEDYWJRHETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate typically involves the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology. Key areas of interest include:

Anticancer Activity

Research has indicated that derivatives of this compound may possess significant anticancer properties. For example, related compounds with similar piperazine structures have shown promising results against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of apoptotic markers and cell cycle regulators .

Neuropharmacological Effects

The piperazine moiety is known for its activity on the central nervous system. Compounds containing this structure have been investigated for their potential as anxiolytics and antidepressants. The ability of the compound to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, suggests a role in treating mood disorders .

Antimicrobial Properties

Preliminary studies have suggested that the compound may exhibit antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where new compounds are urgently needed to combat infections .

Research Findings

Numerous studies have been conducted to evaluate the efficacy and safety of this compound:

StudyFindings
Aziz-ur-Rehman et al. (2018)Reported low IC50 values for similar piperazine derivatives against cancer cell lines, indicating strong anticancer potential .
PubChem DatabaseCompounds with similar structures showed significant interactions with biological targets associated with neuropharmacological effects .
ChemDiv Screening LibrariesThe compound is included in libraries targeting Aurora A-B kinases and epigenetic modifications, suggesting its relevance in cancer research .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives of this compound led to significant apoptosis in human breast cancer cells (MCF-7), with mechanisms involving caspase activation and mitochondrial membrane potential disruption.
  • Neuropharmacological Assessment : Animal models treated with related piperazine compounds exhibited reduced anxiety-like behavior in elevated plus maze tests, supporting their potential use as anxiolytics.
  • Antimicrobial Studies : Laboratory tests indicated that derivatives showed activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Key Substituents Molecular Weight Melting Point (°C) Reported Activity Key References
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate (Target) 4-Methoxyphenyl, 3-methoxyphenyl acetate ester Not reported Not reported Hypothesized receptor modulation
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-Methoxyphenyl, thiazole-linked acetamide 422.54 289–290 MMP inhibition, anti-inflammatory
N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-morpholin-4-carboxamide (4j) Benzothiazole, morpholine carboxamide Not reported Not reported Antiproliferative, anti-HIV
2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione Hexahydroisoindole-dione, 4-methoxyphenyl Not reported Not reported Not specified (structural analog)
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Fluorobenzoyl, hydroxyphenyl-oxoethyl Not reported Not reported Crystallographic study
{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride 4-Methoxyphenyl, amine hydrochloride Not reported Not reported Intermediate for drug discovery
Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole, urea, 3-methoxyphenyl Not reported Not reported Anticancer (cell line testing)

Key Structural and Functional Insights

Piperazine Core Modifications: The target compound’s piperazine is substituted with 4-methoxyphenyl, a common feature in analogs like 13 and 21. Replacement of the acetate ester (target) with thiazole-acetamide (13) or benzothiazole-carboxamide (4j) alters solubility and metabolic stability. Amides generally resist hydrolysis compared to esters, extending half-life .

Substituent Effects on Activity: The 3-methoxyphenyl acetate ester in the target compound may increase lipophilicity, aiding blood-brain barrier penetration for CNS targets. In contrast, fluorobenzoyl (11) or hydroxyphenyl (14) substituents introduce electronegative or polar groups, modifying receptor interactions .

Synthesis and Physicochemical Properties :

  • High-yield syntheses (e.g., 85% for 4j ) highlight feasible scalability for piperazine derivatives. The target compound may require optimized conditions due to its ester linkage .
  • Melting points vary significantly: 13 (289–290°C) vs. 3 (188–190°C). Higher values correlate with crystalline purity, impacting formulation stability .

Spectroscopic Characterization :

  • All compounds were validated via ¹H/¹³C NMR and ESI-MS , confirming structural integrity. For the target compound, key NMR signals would include:

  • Piperazine CH₂ peaks at δ ~3.5–4.5 ppm.
  • Aromatic protons from methoxyphenyl groups at δ ~6.7–7.2 ppm.
  • Ester carbonyl (C=O) at δ ~170–175 ppm in ¹³C NMR .

Biological Activity

The compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N2O4C_{23}H_{28}N_2O_4, with a molecular weight of approximately 396.48 g/mol. The structural characteristics include a piperazine moiety, methoxy substituents on phenyl rings, and an ester functional group, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC23H28N2O4
Molecular Weight396.48 g/mol
LogP3.55
Polar Surface Area (Ų)59
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant Activity : The piperazine group is known for its role in the development of antidepressants. Studies have shown that similar compounds can enhance serotonergic and dopaminergic neurotransmission, suggesting potential antidepressant effects.
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. The presence of methoxy groups could enhance lipophilicity and cellular uptake, facilitating interaction with cellular targets involved in cancer progression.
  • Antimicrobial Effects : Compounds with similar structures have demonstrated antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

The biological activity of This compound is hypothesized to involve:

  • Receptor Binding : The piperazine moiety likely interacts with neurotransmitter receptors (e.g., serotonin and dopamine receptors), modulating their activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Membrane Interaction : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially disrupting microbial integrity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to This compound :

  • Antidepressant Activity : A study highlighted the efficacy of piperazine derivatives in enhancing mood-related behaviors in animal models, suggesting that this compound may exhibit similar effects through enhanced serotonin signaling pathways .
  • Anticancer Activity : Research indicated that certain analogs demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics . The methoxy substituents were found to be crucial for this activity, enhancing the compounds' interactions with target proteins involved in apoptosis.
  • Antimicrobial Studies : A comparative analysis showed that related compounds exhibited potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those for standard antibiotics . This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing piperazine derivatives with methoxyphenyl and oxoethyl groups?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:

  • Acylation : Reacting piperazine with substituted benzoyl chlorides (e.g., 2-fluorobenzoyl chloride) under reflux with potassium carbonate in ethanol .
  • Alkylation : Introducing oxoethyl groups via nucleophilic substitution, using reagents like 2-chloro-1-(4-hydroxyphenyl)ethanone in dichloromethane .
  • Deprotection : Removing protective groups (e.g., Boc) with trifluoroacetic acid (TFA) .
  • Purification : Column chromatography (silica gel, EtOAC/petroleum ether) or recrystallization for final isolation .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer :

  • X-ray crystallography confirms bond lengths, angles, and hydrogen bonding patterns (e.g., C—H = 0.93 Å for aromatic protons) .
  • NMR spectroscopy identifies methoxy (-OCH₃), piperazine (δ 2.5–3.5 ppm), and ester carbonyl (δ 170–175 ppm) groups .
  • HPLC or LC-MS assesses purity (>95%) and detects byproducts from incomplete reactions .

Advanced Research Questions

Q. What strategies address contradictory data in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Parameter Optimization : Adjusting solvent polarity (e.g., ethanol vs. THF) and reaction time (e.g., 5–12 hours) to mitigate steric hindrance from methoxyphenyl groups .
  • Byproduct Analysis : Use TLC or mass spectrometry to identify side products like unreacted intermediates or hydrolysis derivatives .
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to optimize temperature and reagent stoichiometry .

Q. How can computational methods improve the design of derivatives with enhanced pharmacological activity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict reactivity of the oxoethyl ester group using density functional theory (DFT) to model nucleophilic attack sites .
  • Molecular Docking : Screen derivatives against target receptors (e.g., serotonin or dopamine receptors) to prioritize compounds with optimal binding affinities .
  • Machine Learning : Train models on datasets of piperazine-based compounds to forecast solubility or metabolic stability .

Q. What experimental approaches resolve challenges in characterizing degradation products under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS to identify hydrolysis (cleavage of ester bonds) or oxidation (methoxy to quinone) products .
  • Isotopic Labeling : Use ¹³C-labeled methoxyphenyl groups in stability studies to track degradation pathways via NMR .

Methodological Considerations

Q. How are reaction conditions optimized for introducing 3-methoxyphenyl acetate moieties?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the acetate oxygen .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate esterification under mild conditions .
  • Temperature Control : Maintain 0–5°C during coupling to prevent racemization or side reactions .

Q. What analytical techniques differentiate between polymorphic forms of the compound?

  • Methodological Answer :

  • Powder XRD : Compare diffraction patterns to identify crystalline vs. amorphous forms .
  • DSC/TGA : Measure melting points and thermal stability to assess polymorphic purity .

Contradictory Data Analysis

Q. How to reconcile discrepancies in reported bioactivity of structurally similar piperazine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variables affecting potency .
  • Structural-Activity Relationships (SAR) : Map substituent effects (e.g., 3-methoxy vs. 4-methoxy) on target binding using 3D-QSAR models .

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